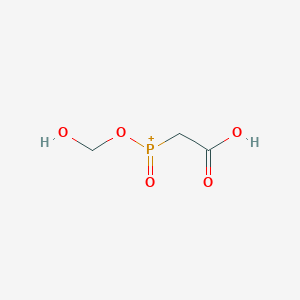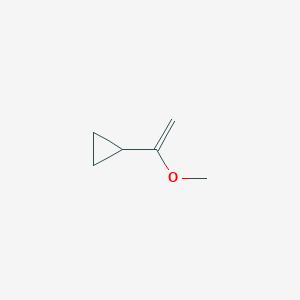
Cyclopropane, (1-methoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, (1-methoxyethenyl)-, also known by its chemical formula C6H10O, is a compound that features a cyclopropane ring substituted with a methoxyethenyl group. This compound is notable for its unique structure, which includes a highly strained three-membered ring, making it an interesting subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For Cyclopropane, (1-methoxyethenyl)-, the synthesis can be achieved by the cleavage of methanol from (1,1-dimethoxyethyl)cyclopropane . This process involves specific reaction conditions that facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems to enhance regio-, diastereo-, and enantio-selectivity. These methods are designed to optimize yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Cyclopropane, (1-methoxyethenyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) are common.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce alcohols .
Scientific Research Applications
Cyclopropane, (1-methoxyethenyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and materials
Mechanism of Action
The mechanism of action for Cyclopropane, (1-methoxyethenyl)-, involves its interaction with molecular targets through its strained ring structure. This strain makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an NMDA receptor antagonist and also inhibits AMPA receptors and nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane compound, known for its high reactivity due to ring strain.
Cyclobutane: A four-membered ring compound with less strain compared to cyclopropane.
Cyclopentane: A five-membered ring compound with even less strain.
Uniqueness: Cyclopropane, (1-methoxyethenyl)-, is unique due to its methoxyethenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives .
Properties
CAS No. |
66031-87-6 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-methoxyethenylcyclopropane |
InChI |
InChI=1S/C6H10O/c1-5(7-2)6-3-4-6/h6H,1,3-4H2,2H3 |
InChI Key |
HKDZODYCPJKOMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


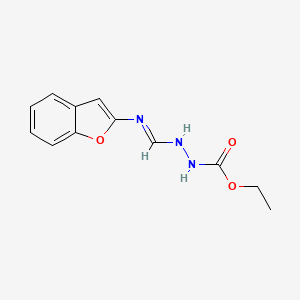

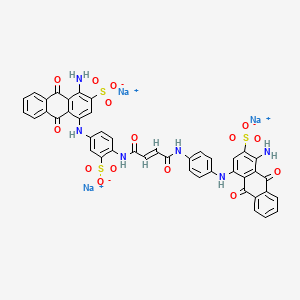
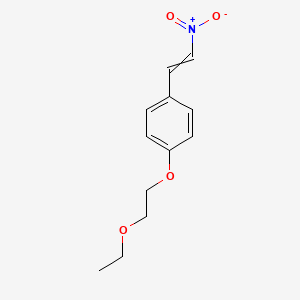

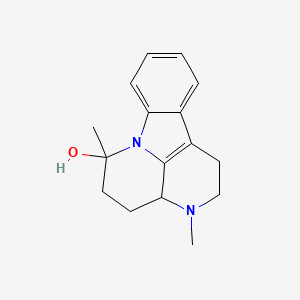

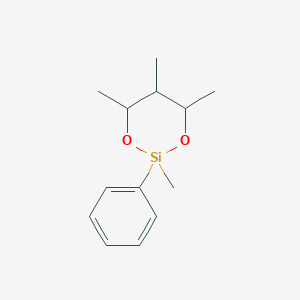

![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
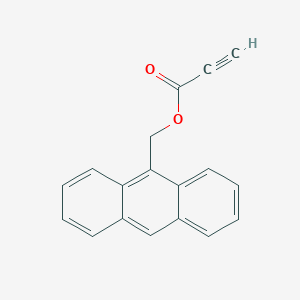
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)

